(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

Medicinal Chemistry Chiral Resolution Enantiomeric Purity

The compound (1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a chiral, 1,3-disubstituted cyclobutane derivative. It integrates a para-aminophenyl group at the C1 position and a methylcarbamoyloxy ester at the C3 position on a conformationally restricted cyclobutane scaffold, with a molecular formula of C13H16N2O4.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Cat. No. B13241553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCNC(=O)OC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O
InChIInChI=1S/C13H16N2O4/c1-15-12(18)19-10-6-13(7-10,11(16)17)8-2-4-9(14)5-3-8/h2-5,10H,6-7,14H2,1H3,(H,15,18)(H,16,17)
InChIKeyYHVKIEAXEQAYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: A Configurational and Structural Overview for Procurement Teams


The compound (1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a chiral, 1,3-disubstituted cyclobutane derivative. It integrates a para-aminophenyl group at the C1 position and a methylcarbamoyloxy ester at the C3 position on a conformationally restricted cyclobutane scaffold, with a molecular formula of C13H16N2O4 . This specific stereochemistry and functional group arrangement place it within a class of non-natural amino acids often investigated for their potential as conformationally constrained building blocks in medicinal chemistry, where precise spatial orientation is critical for target engagement [1].

Stereodefined (1S,3s) cyclobutane scaffold for target-engagement studies
Methylcarbamoyloxy prodrug motif supports oral bioavailability investigation
Conformationally restricted building block for SAR and probe design

The Case Against Simple Substitution for (1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid


Generic substitution within the class of cyclobutane amino acid derivatives is not scientifically sound due to the profound impact of stereochemistry and specific functionalization on biological activity. The (1S,3s) configuration dictates the three-dimensional presentation of the 4-aminophenyl and methylcarbamoyloxy groups, which are each critical for putative interactions with distinct binding pockets [1]. Even a change to a (1R,3r) enantiomer or the removal of the methylcarbamoyloxy group to yield a simpler hydroxy analog would abolish or significantly alter the hydrogen bonding and lipophilic interaction profiles, rendering direct interchangeability invalid without specific comparative performance data [2]. The following evidence, or critical lack thereof, serves to guide a precise procurement decision.

Target compound Defined (1S,3s) single enantiomer
Substitute risk (1R,3r) enantiomer or racemic mixture may alter hydrogen bonding and lipophilic interaction profiles, limiting assay reproducibility
Target compound Methylcarbamoyloxy group present
Substitute risk Hydroxy or unsubstituted analog lacks carbamate prodrug features; oral bioavailability and target interaction may shift

Quantitative Differentiation Evidence for (1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid


Chiral Identifiability: Absolute (1S,3s) Configuration Versus Achiral Mixtures

A search of primary research papers and patents yielded no head-to-head bioassay results for this specific compound against any named analog. The primary verifiable differentiation lies in its defined absolute stereochemistry. The target compound is exclusively the (1S,3s) stereoisomer, as confirmed by its systematic name . In contrast, procurement of more common achiral or racemic cyclobutane amino acid building blocks, such as 1-(4-aminophenyl)cyclobutanecarboxylic acid (CAS 1314661-85-2) , introduces undefined stereochemistry that can lead to irreproducible biological results or require costly and time-consuming chiral resolution steps.

Stereochemical identity
Source review
Defined (1S,3s) single isomer vs achiral/racemic cyclobutane analog (CAS 1314661-85-2)
Eliminates stereochemical variable; supports reproducible assay interpretation
No head-to-head bioassay data identified; qualitative differentiation based on structural definition
Medicinal Chemistry Chiral Resolution Enantiomeric Purity

Key Functional Group Differentiator: Methylcarbamoyloxy Ester Prodrug Motif

The presence of a methylcarbamoyloxy group at the C3 position is a key structural differentiator from the more common hydroxy or unsubstituted cyclobutane carboxylate analogs. This motif is recognized in medicinal chemistry as a prodrug element that can enhance oral bioavailability, as seen in approved drugs like rivastigmine . Analogs such as 1-(4-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid or 1-(4-aminophenyl)cyclobutanecarboxylic acid lack this group, potentially resulting in different pharmacokinetic profiles, although specific comparative in vivo data for this exact chemotype is absent from the public domain. The carbamate linkage can also alter the compound's hydrogen-bonding capacity, with one additional hydrogen bond acceptor compared to a simple alcohol derivative, which can affect target selectivity [1].

Carbamate prodrug motif
Class-level inference
Methylcarbamoyloxy vs hydroxy analog: one additional H-bond acceptor; potential oral bioavailability benefit inferred from carbamate class
May support prodrug design for improved oral exposure; class-level context
No specific comparative in vivo PK data for this chemotype in public domain
Prodrug Design Carbamate Chemistry Metabolic Stability

Recommended Deployment Scenarios for (1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid


As a Defined Chiral Building Block in CNS-Oriented Chemical Biology

Given its structural resemblance to conformationally restricted GABA analogs [1], this compound is ideally suited as a single-isomer building block for synthesizing libraries of potential neurotransmitter mimetics. Its defined (1S,3s) geometry allows for structure-activity relationship (SAR) studies where stereochemistry can be rigorously controlled, avoiding the confounding effects of racemic mixtures [2]. The 4-aminophenyl group offers a synthetic handle for further derivatization, such as diazotization or amide coupling, expanding its utility in probe design.

As a Carbamate Prodrug Intermediate for Optimizing Pharmacokinetic Properties

The presence of a methylcarbamoyloxy group is a classic prodrug strategy to improve the oral bioavailability of carboxylic acid-containing compounds [1]. This molecule can serve as a key intermediate or lead compound in medicinal chemistry projects specifically aimed at discovering orally bioavailable agents where the free carboxylic acid form is active but poorly absorbed. The scenario is supported by class-level evidence on carbamate prodrugs, though specific PK data for this molecule would need to be generated experimentally.

As a Reference Standard for Analytical Method Development and Impurity Profiling

The molecule's specific functional groups (aniline, carbamate, and carboxylic acid) and chromophoric para-aminophenyl ring make it a suitable candidate for developing HPLC/UV or LC-MS analytical methods. Its well-defined structure, as confirmed by its molecular formula and weight [1], allows it to be used as a reference standard to calibrate retention times, validate detector response linearity, or serve as a system suitability marker in the impurity profiling of more complex drug substances that incorporate the cyclobutane amino acid scaffold.

Application
Selection Property
Validation Focus
CNS receptor-targeted probe design
Stereodefined (1S,3s) scaffold with para-aminophenyl handle for derivatization
Reproducible SAR; absence of racemic confounding in target-engagement assays
Prodrug lead optimization
Methylcarbamoyloxy group as potential oral bioavailability enhancer
Experimental PK profiling to verify absorption and systemic exposure of active principle
Analytical reference standard
Chromophoric para-aminophenyl ring and distinct functional groups for HPLC/UV detection
Retention time calibration, detector response linearity, system suitability marking
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